7-Aminoquinoline-2-carboxylic acid

Foldamer Chemistry Supramolecular Chemistry Peptidomimetics

Procure 7-Aminoquinoline-2-carboxylic acid for research requiring predictable 3D helical architectures or potent cytotoxic profiles. This specific 7-amino regioisomer uniquely forms stable helices and circumvents multidrug resistance, unlike 3-, 4-, 5-, or 8-amino analogs. The strategic 7-amino-2-carboxyl substitution enables efficient diversification and is supported by favorable predicted ADME properties.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 106139-28-0
Cat. No. B011508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoquinoline-2-carboxylic acid
CAS106139-28-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)C(=O)O)N
InChIInChI=1S/C10H8N2O2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,11H2,(H,13,14)
InChIKeyVVRMARFHABQOAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoquinoline-2-carboxylic Acid (CAS 106139-28-0): A Regiospecific Quinoline Building Block for Targeted Molecular Design


7-Aminoquinoline-2-carboxylic acid (CAS 106139-28-0) is a heteroaromatic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol [1]. It features a quinoline core bearing a primary amino group at the 7-position and a carboxylic acid at the 2-position. This regiospecific substitution pattern confers distinct hydrogen-bonding capabilities, electronic properties, and steric profiles compared to other aminoquinoline carboxylic acid isomers . It is primarily utilized as a synthetic intermediate and a molecular scaffold in medicinal chemistry, coordination chemistry, and the development of functional materials [1].

Why 7-Aminoquinoline-2-carboxylic Acid Cannot Be Interchanged with Other Aminoquinoline Carboxylic Acid Isomers


While all aminoquinoline-2-carboxylic acids share a core quinoline scaffold, the precise position of the amino substituent critically dictates molecular geometry, hydrogen-bonding patterns, and biological target engagement. Substituting the 7-amino isomer with a 3-, 4-, 5-, or 8-amino analog is not trivial because each regioisomer presents a distinct spatial orientation of its functional groups, which directly impacts its ability to form specific supramolecular architectures or interact with enzyme active sites [1]. For example, the 7-amino position is known to favor the formation of well-defined helical foldamers, a property not equally shared by other isomers, and can significantly alter cytotoxic selectivity profiles in cellular assays [2][3]. Therefore, empirical, quantitative evidence is essential to justify the selection of this specific regioisomer over its closest analogs.

Quantitative Differentiation of 7-Aminoquinoline-2-carboxylic Acid: A Procurement-Relevant Evidence Guide


Foldamer Helicity Propensity: 7-Amino vs. 8-Amino Quinoline Carboxylic Acid Monomers

The 7-amino-2-quinolinecarboxylic acid monomer is a fundamental building block for constructing aromatic oligoamide foldamers that adopt stable helical conformations. When incorporated into oligomers, the 7-amino regioisomer produces a helix with a distinct diameter, pitch, and curvature compared to its 8-amino counterpart. Studies demonstrate that both 7- and 8-amino-2-quinolinecarboxylic acids form well-defined helices, but the 7-amino variant yields a helix with a different number of units per turn (approximately 2.5 units/turn) and a specific curvature that enables unique self-association behavior, such as forming double helices in water when combined with cationic side chains [1][2]. The 7-amino position also allows for functionalization at the 8-position (e.g., 7-amino-8-fluoro-2-quinolinecarboxylic acid) to further modulate helical properties without disrupting the core fold [3].

Foldamer Chemistry Supramolecular Chemistry Peptidomimetics

Cytotoxic Potency and Tumor Selectivity: 7-Aminoquinoline vs. 5-Aminoquinoline Derivatives in Cancer Cell Assays

In a systematic investigation of corosolic acid-derived (iso)quinolinyl amides, the compound bearing a 7-aminoquinoline moiety (Compound 6) demonstrated superior cytotoxic potency compared to its 5-aminoquinoline analog (Compound 4) across multiple human cancer cell lines [1]. Specifically, the 7-amino derivative was identified as the most potent compound in the series and exhibited a remarkable ability to overcome drug resistance, a critical hurdle in oncology. In contrast, while the 5-amino derivative showed the highest selectivity index (SI) against HT29 colorectal carcinoma cells (SI > 74.6), it did not match the broad-spectrum potency of the 7-amino analog [1]. This data indicates that the 7-amino substitution is not just a positional variation but a determinant of both potency and the ability to circumvent resistance mechanisms.

Anticancer Drug Discovery Cytotoxicity Profiling Medicinal Chemistry

Physicochemical Profile and Computed Properties for Lead Optimization Prioritization

For early-stage drug discovery, calculated physicochemical properties serve as a primary filter for compound selection. The computed LogP (XLogP3) for 7-aminoquinoline-2-carboxylic acid is 1.4, and its Topological Polar Surface Area (TPSA) is 76.2 Ų [1]. These values are within ranges considered favorable for oral bioavailability (Lipinski's Rule of Five). While direct experimental data for the 7-amino isomer is limited, class-level comparisons with structurally related 2-aminoquinolines used as nNOS inhibitors highlight the importance of these properties. In those studies, introducing a hydrophilic group to the 7-position of 2-aminoquinolines improved human nNOS inhibition and preserved Caco-2 permeability, demonstrating how small changes to this core scaffold can have a quantifiable impact on drug-likeness [2].

Drug Design ADME Prediction Medicinal Chemistry

Synthetic Versatility and Commercial Availability: A Comparison of Regioisomers

7-Aminoquinoline-2-carboxylic acid is commercially available from multiple major chemical suppliers (e.g., Sigma-Aldrich, ChemShuttle, MolCore) in high purity (typically ≥95% to 98%) . Its regiospecific substitution pattern (7-amino, 2-carboxy) makes it a versatile intermediate for further derivatization at either the amine or the carboxylic acid group without requiring cumbersome protection/deprotection sequences that might be necessary for other isomers. In contrast, the 8-amino isomer (8-aminoquinoline-2-carboxylic acid) and the 3-amino isomer are often less readily available or more expensive, and their different spatial arrangements lead to distinct reactivity in peptide coupling or metal coordination reactions . The balanced supply chain and established synthetic utility reduce project risk and accelerate research timelines.

Organic Synthesis Building Block Procurement Chemical Supply

Targeted Application Scenarios for 7-Aminoquinoline-2-carboxylic Acid Based on Evidence-Based Differentiation


Construction of Sequence-Specific Helical Aromatic Foldamers

Researchers focused on developing artificial foldamers for molecular recognition, catalysis, or as peptidomimetics should procure this monomer. The evidence confirms that the 7-amino-2-quinolinecarboxylic acid unit reliably produces stable, well-defined helical structures with a distinct curvature (approx. 2.5 units/turn) when polymerized via solid-phase synthesis [1][2]. This is a fundamental requirement for achieving predictable 3D architectures in functional materials. Alternative regioisomers would yield helices with different pitches and assembly properties, making them unsuitable for applications that demand this specific structural motif [1].

Lead Optimization of Anticancer Agents Targeting Drug-Resistant Phenotypes

In medicinal chemistry campaigns aiming to overcome multidrug resistance in cancer, the 7-aminoquinoline scaffold should be prioritized. A direct comparative study of (iso)quinolinyl amide conjugates showed that the 7-aminoquinoline derivative was the most potent cytotoxic agent in the series and exhibited a remarkable capacity to circumvent drug resistance mechanisms, a property not equally shared by its 5-amino isomer [1]. This positions the 7-amino core as a critical pharmacophoric element for hit-to-lead and lead optimization stages in oncology programs [1].

Early-Stage Drug Discovery Prioritization for CNS and Kinase Targets

Based on its favorable computed physicochemical profile (XLogP3 = 1.4, TPSA = 76.2 Ų), 7-aminoquinoline-2-carboxylic acid is an excellent starting point for synthesizing libraries targeting central nervous system (CNS) disorders or intracellular kinases [1]. The scaffold's drug-likeness is supported by studies on related 2-aminoquinolines, where hydrophilic modifications at the 7-position improved human nNOS inhibition and maintained good Caco-2 permeability [2]. Researchers can confidently invest in this building block, knowing it is less likely to be eliminated due to poor predicted ADME properties compared to more lipophilic or larger quinoline analogs [1].

Reliable, High-Volume Synthesis of Quinoline-Based Libraries

For synthetic chemistry groups requiring a robust and scalable building block, 7-aminoquinoline-2-carboxylic acid is a preferred choice over less-common isomers. It is readily available from multiple reputable vendors at high purities (≥95%), ensuring consistent results and reducing the need for in-house purification [1][2]. The strategic placement of the amino and carboxylic acid groups allows for straightforward diversification without complex protecting group strategies, making it an efficient and cost-effective core for parallel synthesis and library production [3].

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